

# "2-Acetamido-5-methoxy-4-nitrobenzoic acid" molecular weight

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## Compound of Interest

**Compound Name:** 2-Acetamido-5-methoxy-4-nitrobenzoic acid

**Cat. No.:** B112207

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An In-depth Technical Guide to **2-Acetamido-5-methoxy-4-nitrobenzoic acid**

## Abstract

This technical guide provides a comprehensive analysis of **2-Acetamido-5-methoxy-4-nitrobenzoic acid**, a key chemical intermediate in the pharmaceutical sector. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight of 254.20 g/mol .<sup>[1]</sup> A plausible, mechanistically-grounded synthesis pathway is detailed, alongside a discussion of its significant applications in medicinal chemistry and drug development. Furthermore, this guide outlines standard analytical workflows for structural elucidation and purity assessment, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the strategic utilization of this versatile molecule.

## Introduction: A Versatile Scaffold in Medicinal Chemistry

**2-Acetamido-5-methoxy-4-nitrobenzoic acid** is a polysubstituted aromatic compound of significant interest in the field of organic synthesis and pharmaceutical development. Its molecular architecture, featuring four distinct functional groups—carboxylic acid, acetamido, methoxy, and nitro—on a benzene ring, makes it an exceptionally versatile building block.<sup>[1][2]</sup> These groups provide multiple reaction sites for selective chemical modifications, enabling the

construction of complex heterocyclic compounds and novel drug candidates.<sup>[1]</sup> Primarily, it serves as a crucial intermediate in the synthesis of potential analgesic and anti-inflammatory agents.<sup>[1][2]</sup> The strategic placement of the electron-withdrawing nitro group and electron-donating methoxy and acetamido groups influences the reactivity of the aromatic ring, facilitating a range of chemical transformations valuable in the design of new bioactive molecules.<sup>[1]</sup>

## Core Physicochemical Properties

The precise characterization of a chemical compound begins with its fundamental properties. All quantitative data for **2-Acetamido-5-methoxy-4-nitrobenzoic acid** are summarized below.

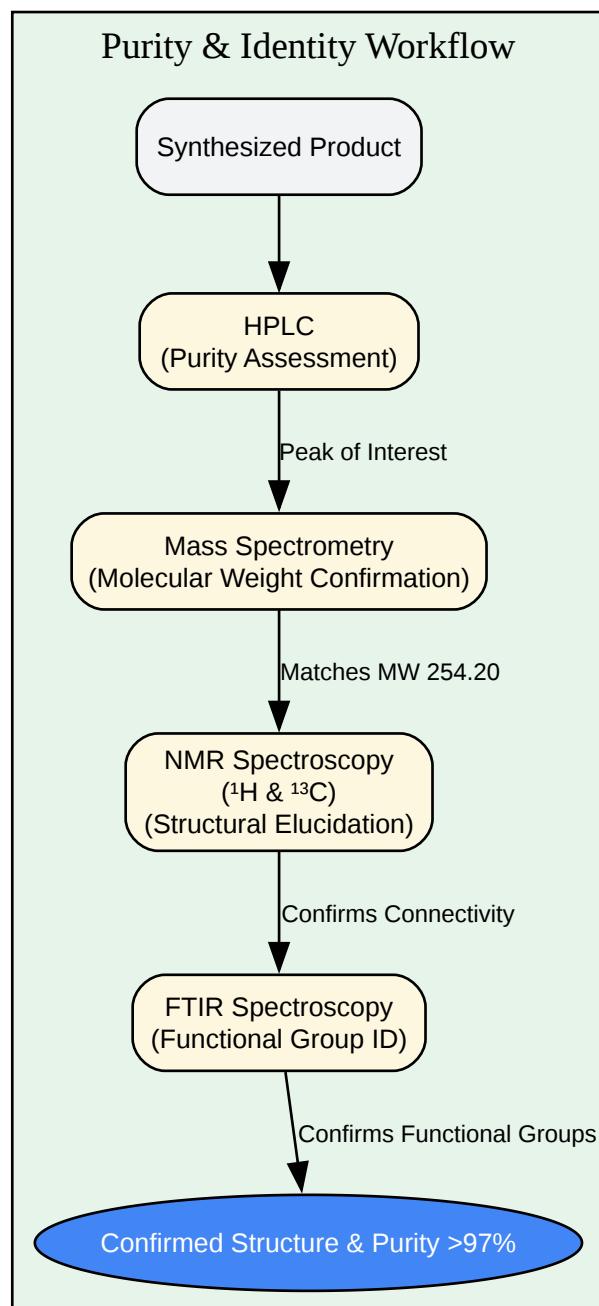
Property	Value	Source
Molecular Weight	254.20 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	196194-98-6	<a href="#">[1]</a>
Physical State	Solid (inferred)	N/A
Storage Condition	Room temperature, dry	<a href="#">[1]</a>

Below is a two-dimensional representation of the molecular structure, generated to clarify the atomic arrangement and functional group positions.

Caption: Molecular structure of **2-Acetamido-5-methoxy-4-nitrobenzoic acid**.

## Proposed Synthesis Pathway

The synthesis of **2-Acetamido-5-methoxy-4-nitrobenzoic acid** can be logically approached from a readily available precursor, 2-amino-5-methoxybenzoic acid. The causality behind this multi-step synthesis involves the strategic protection of the highly reactive amino group before introducing the nitro group via electrophilic aromatic substitution. This prevents unwanted side reactions and ensures regioselectivity.



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## Sources

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